molecular formula C28H36N2O6 B11130937 1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11130937
M. Wt: 496.6 g/mol
InChI Key: CITXAZMWNCOUSC-LCUIJRPUSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. Its structure includes a pyrrolidone ring, which is known for its biological activity, and several substituents that may contribute to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Substituents: The various substituents on the pyrrolidone ring can be introduced through nucleophilic substitution reactions, using reagents such as alkyl halides and aryl halides.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: It can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential as a drug candidate, particularly for conditions involving the central nervous system.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is not fully understood, but it is believed to involve interaction with specific molecular targets in the body. These may include:

    Receptors: The compound may bind to specific receptors in the central nervous system, modulating their activity.

    Enzymes: It may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Ion Channels: The compound may interact with ion channels, altering their function and affecting cellular signaling.

Comparison with Similar Compounds

1-[2-(DIETHYLAMINO)ETHYL]-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H36N2O6

Molecular Weight

496.6 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O6/c1-7-29(8-2)15-16-30-25(22-14-13-21(34-5)17-23(22)35-6)24(27(32)28(30)33)26(31)19-9-11-20(12-10-19)36-18(3)4/h9-14,17-18,25,31H,7-8,15-16H2,1-6H3/b26-24-

InChI Key

CITXAZMWNCOUSC-LCUIJRPUSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OC(C)C)/O)/C(=O)C1=O)C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC(C)C)O)C(=O)C1=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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